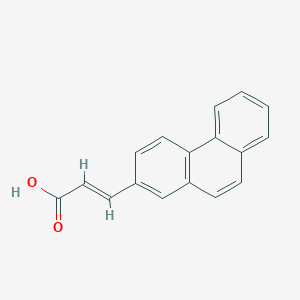
2-Phenanthreneacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Phenanthreneacrylic acid is a useful research compound. Its molecular formula is C17H12O2 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Polymerization and Esterification
The acrylic acid group enables polymerization and esterification :
-
Polymerization : Under radical initiators (e.g., AIBN), 2-phenanthreneacrylic acid forms polyacrylic acid derivatives, useful in absorbent materials .
-
Esterification : Reaction with alcohols (e.g., methanol) in acidic media produces methyl 2-phenanthreneacrylate, a precursor for hydrophobic polymers .
Reaction Example :
2-Phenanthreneacrylic acid+CH3OHH+Methyl 2-phenanthreneacrylate+H2O
Biochemical Transformations
In microbial degradation pathways, this compound undergoes CoA ligation :
-
2-Phenanthroate:CoA Ligase Activity : This enzyme catalyzes ATP-dependent formation of 2-phenanthroyl-CoA, a critical step in anaerobic phenanthrene degradation .
Key Characteristics :
-
Optimal pH: 7.5
-
Cofactors: Mg²⁺ and K⁺ enhance activity (3-fold with 5 mM MgCl₂ + 5 mM KCl) .
-
Substrate Specificity: Prefers this compound over other isomers (e.g., 3-phenanthroic acid activity is <2% of 2-isomer) .
Photochemical Reactivity
The phenanthrene moiety confers fluorescence and UV-induced reactivity :
-
Fluorescence : Exhibits a large Stokes shift under UV light, making it suitable for scintillators and fluorescent probes .
-
Photodimerization : UV exposure can induce [4+4] cycloaddition, forming dimers for supramolecular applications .
Oxidation and Functionalization
-
Oxidation : Chromic acid oxidizes the phenanthrene ring to phenanthrenequinone, retaining the acrylic acid group .
-
Sulfonation : Reacts with concentrated H₂SO₄ to yield sulfonated derivatives, enhancing water solubility for pharmaceutical formulations .
Environmental Degradation
Under sulfate-reducing conditions, this compound is carboxylated and subsequently metabolized via β-oxidation pathways, demonstrating partial biodegradability .
Eigenschaften
CAS-Nummer |
7470-20-4 |
|---|---|
Molekularformel |
C17H12O2 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(E)-3-phenanthren-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)10-6-12-5-9-16-14(11-12)8-7-13-3-1-2-4-15(13)16/h1-11H,(H,18,19)/b10-6+ |
InChI-Schlüssel |
YEEMGQYDLFLFDX-UXBLZVDNSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















